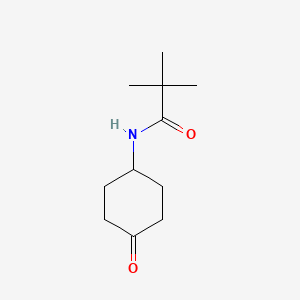

2,2-dimethyl-N-(4-oxocyclohexyl)propanamide

Description

2,2-Dimethyl-N-(4-oxocyclohexyl)propanamide is a tertiary amide characterized by a branched aliphatic chain (2,2-dimethylpropanamide) and a 4-oxocyclohexyl substituent on the nitrogen atom. The 4-oxocyclohexyl group introduces a ketone functionality within the cyclohexane ring, which may influence hydrogen bonding, solubility, and molecular conformation.

Properties

IUPAC Name |

2,2-dimethyl-N-(4-oxocyclohexyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-11(2,3)10(14)12-8-4-6-9(13)7-5-8/h8H,4-7H2,1-3H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQBCEFNNFJDTIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1CCC(=O)CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1154208-94-2 | |

| Record name | 2,2-dimethyl-N-(4-oxocyclohexyl)propanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-(4-oxocyclohexyl)propanamide typically involves the reaction of 4-oxocyclohexanecarboxylic acid with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-(4-oxocyclohexyl)propanamide undergoes various chemical reactions, including:

Oxidation: The ketone group in the cyclohexyl ring can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amide group can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

2,2-dimethyl-N-(4-oxocyclohexyl)propanamide is used in a wide range of scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Medicine: The compound is explored for its potential therapeutic properties and as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-(4-oxocyclohexyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The nature of the N-substituent significantly impacts melting points, solubility, and molecular packing. Key analogs include:

Key Observations :

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns in propanamide derivatives are critical for crystal lattice stability:

- Pyridinyl Derivatives : In 2,2-dimethyl-N-(pyridin-3-yl)propanamide, N–H⋯N hydrogen bonds form infinite chains along the [100] direction, with an intramolecular C–H⋯O interaction stabilizing the conformation .

- Benzopyranyl Derivatives : N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)propanamide exhibits hydrogen bonds involving the amide N–H and ketone O, creating layered structures .

- 4-Oxocyclohexyl Analogs (Hypothetical) : The ketone in the 4-oxocyclohexyl group could act as a hydrogen bond acceptor, forming N–H⋯O interactions similar to those observed in benzopyranyl derivatives. This may lead to dimeric or sheet-like packing rather than chain structures.

Biological Activity

2,2-Dimethyl-N-(4-oxocyclohexyl)propanamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features. This compound contains a propanamide backbone with a dimethyl group and a cyclohexyl moiety, which may contribute to its biological activity. Understanding its biological properties is essential for exploring potential applications in pharmaceuticals and other areas.

- Molecular Formula : C_{12}H_{21}NO

- Molecular Weight : 197.28 g/mol

- CAS Number : 1154208-94-2

- Purity : 95%

- Storage Temperature : -10°C

Biological Activity Overview

The biological activity of this compound has not been extensively documented in literature, indicating a potential area for future research. However, preliminary studies suggest that the structural characteristics of this compound may influence its interaction with biological targets.

- Binding Affinity : Interaction studies are crucial for determining the binding affinity of this compound to various biological receptors and enzymes. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be employed to elucidate these interactions.

- Pharmacokinetics and Pharmacodynamics : Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) will provide insights into its therapeutic potential.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some related compounds and their notable features:

| Compound Name | Structural Features | Similarity to this compound |

|---|---|---|

| 2-(3-Oxocyclohexyl)acetic acid | Contains a cyclohexyl group | High similarity due to similar functional groups |

| 7-Cyclohexyl-7-oxoheptanoic acid | Cyclohexyl and carbonyl functionalities | Moderate similarity; longer carbon chain |

| 8-Cyclohexyl-8-oxooctanoic acid | Cyclohexyl group with extended chain | Moderate similarity; longer carbon chain |

| 6-Cyclohexyl-6-oxohexanoic acid | Cyclohexyl and carbonyl functionalities | Moderate similarity; shorter carbon chain |

| 4-Cyclohexyl-4-oxobutyric acid | Cyclohexyl group | Moderate similarity; different functional groups |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.